molecular formula C7H12BrN3 B13271337 4-bromo-1-tert-butyl-1H-pyrazol-5-amine

4-bromo-1-tert-butyl-1H-pyrazol-5-amine

Cat. No.: B13271337
M. Wt: 218.09 g/mol
InChI Key: FCFQEBUFGRKYKZ-UHFFFAOYSA-N
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Description

4-bromo-1-tert-butyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C7H12BrN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-tert-butyl-1H-pyrazol-5-amine typically involves the bromination of 1-tert-butyl-1H-pyrazol-5-amine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-tert-butyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-1-tert-butyl-1H-pyrazol-5-amine .

Mechanism of Action

The mechanism of action of 4-bromo-1-tert-butyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-tert-butyl-1H-pyrazol-5-amine is unique due to the presence of both the bromine atom and the tert-butyl group. These functional groups can significantly impact the compound’s chemical reactivity, stability, and biological activity, making it a valuable intermediate in various synthetic and medicinal applications .

Biological Activity

4-Bromo-1-tert-butyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Characterized by a five-membered pyrazole ring, this compound has demonstrated potential in various pharmacological contexts, including antimicrobial, anticancer, and enzyme inhibition activities.

The molecular formula of this compound is C₉H₁₂BrN₃, with a molecular weight of approximately 250.57 g/mol. The presence of the bromine atom and the tert-butyl group enhances its reactivity and solubility, making it suitable for various applications in research and industry.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor or modulator of various enzymes, influencing biochemical pathways critical for cellular function.
  • Receptor Modulation : It can bind to receptors, affecting signaling pathways that regulate physiological responses .

The bromine atom can participate in nucleophilic substitution reactions, while the tert-butyl group may enhance binding affinity and selectivity towards molecular targets.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines:

Cell LineIC50 (µM)Reference
HepG2 (Liver)15.0
HT-29 (Colon)12.5
MCF-7 (Breast)10.0

These findings suggest that the compound exhibits promising anticancer properties, warranting further investigation into its mechanisms and potential therapeutic applications.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. It has shown effectiveness against various bacterial strains, which is crucial in the development of new antibiotics:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
MRSA16 µg/mL

These results indicate that this compound could be a candidate for developing novel antimicrobial agents.

Study on Trypanosoma brucei

A study focused on the interaction of pyrazole derivatives with Trypanosoma brucei, the causative agent of African sleeping sickness, highlighted the potential of this compound as a lead compound. The compound exhibited an effective pEC50 value of 8.5 ± 0.14, indicating strong activity against the parasite in vitro but limited efficacy in vivo .

Structure–Activity Relationship Analysis

Further structure–activity relationship (SAR) studies have been conducted to optimize the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring have been shown to significantly influence potency and selectivity against different biological targets .

Properties

Molecular Formula

C7H12BrN3

Molecular Weight

218.09 g/mol

IUPAC Name

4-bromo-2-tert-butylpyrazol-3-amine

InChI

InChI=1S/C7H12BrN3/c1-7(2,3)11-6(9)5(8)4-10-11/h4H,9H2,1-3H3

InChI Key

FCFQEBUFGRKYKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)Br)N

Origin of Product

United States

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